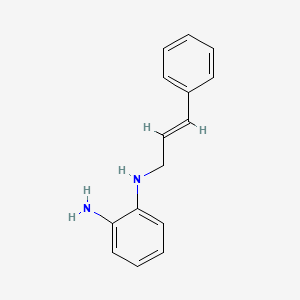
N1-Cinnamylbenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-Cinnamylbenzene-1,2-diamine is an organic compound that belongs to the class of 1,2-diamines This compound is characterized by the presence of a cinnamyl group attached to the nitrogen atom of a benzene-1,2-diamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cinnamylbenzene-1,2-diamine can be achieved through several methods. One common approach involves the [3+2] cycloaddition of silyl imines and tertiary amine N-oxides, which provides a straightforward route to 1,2-diamines . Another method includes the electrocatalytic 1,2-diamination of alkenes, which offers high stereoselectivity and regioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using readily available precursors. The process may include catalytic hydrogenation, C-N bond formation, and subsequent functional group modifications to achieve the desired product. The use of transition metal catalysts and optimized reaction conditions ensures high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N1-Cinnamylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions.
Major Products
The major products formed from these reactions include substituted benzene derivatives, imines, and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N1-Cinnamylbenzene-1,2-diamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of N1-Cinnamylbenzene-1,2-diamine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways . Molecular docking studies have shown that it can bind to active sites of target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
N1-Phenylbenzene-1,2-diamine: Similar in structure but lacks the cinnamyl group, which may affect its reactivity and applications.
1,2-Phenylenediamine: A simpler diamine without additional substituents, commonly used in various chemical syntheses.
N1,N2-Dimethylbenzene-1,2-diamine: Contains methyl groups instead of the cinnamyl group, leading to different chemical properties and uses.
Uniqueness
N1-Cinnamylbenzene-1,2-diamine is unique due to the presence of the cinnamyl group, which imparts distinct chemical and physical properties. This structural feature enhances its utility in specific applications, such as the synthesis of complex organic molecules and the development of bioactive compounds.
Propiedades
Fórmula molecular |
C15H16N2 |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
2-N-[(E)-3-phenylprop-2-enyl]benzene-1,2-diamine |
InChI |
InChI=1S/C15H16N2/c16-14-10-4-5-11-15(14)17-12-6-9-13-7-2-1-3-8-13/h1-11,17H,12,16H2/b9-6+ |
Clave InChI |
UJTDSOLEQLKCHP-RMKNXTFCSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/CNC2=CC=CC=C2N |
SMILES canónico |
C1=CC=C(C=C1)C=CCNC2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-oxo-3aH-thieno[3,2-c]pyridine-7-carbonitrile](/img/structure/B12347122.png)
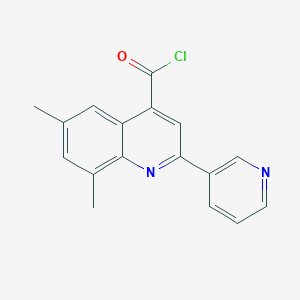

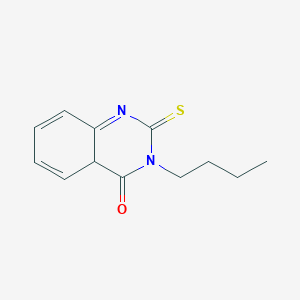
![Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl-](/img/structure/B12347144.png)
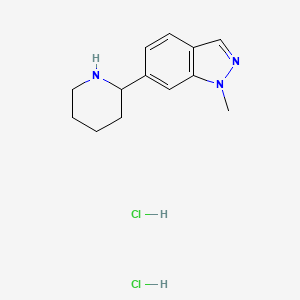
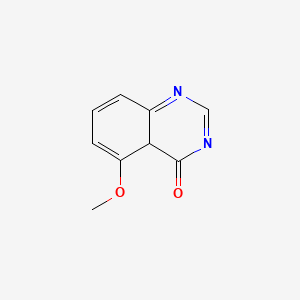


![3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12347185.png)

![2-(4-aminophenyl)-N'-[(4-aminophenyl)acetyl]-N,N'-dimethylacetohydrazide](/img/structure/B12347193.png)
amine](/img/structure/B12347196.png)

